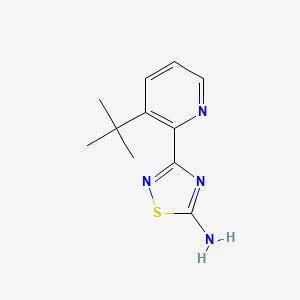

3-(3-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Description

Properties

Molecular Formula |

C11H14N4S |

|---|---|

Molecular Weight |

234.32 g/mol |

IUPAC Name |

3-(3-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |

InChI |

InChI=1S/C11H14N4S/c1-11(2,3)7-5-4-6-13-8(7)9-14-10(12)16-15-9/h4-6H,1-3H3,(H2,12,14,15) |

InChI Key |

LYGXINMTTGTPEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(N=CC=C1)C2=NSC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(3-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Base-Mediated Tandem Thioacylation and Cyclization in DMF

A 2024 study published in the Journal of Organic Chemistry describes a facile, transition-metal-free synthesis of 3,5-bis(het)aryl/arylaminothiadiazoles through a base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates in DMF solvent, followed by in situ intramolecular dehydrogenative N–S bond formation under an inert atmosphere.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product Type |

|---|---|---|---|

| 1 | Amidines + Dithioesters or Aryl Isothiocyanates | Base (e.g., NaH), DMF solvent, inert atmosphere | Thioacylamidine intermediates |

| 2 | Intramolecular cyclization | Continued stirring in DMF | 3,5-Disubstituted 1,2,4-thiadiazoles |

This methodology is applicable to various substituted amidines, including those bearing pyridinyl groups such as 3-tert-butylpyridin-2-yl, enabling the synthesis of the target compound or closely related analogs.

Mechanistic Insights

- The base deprotonates DMF, generating a carbamoyl anion that acts as a radical initiator.

- This initiates thioacylation and subsequent intramolecular N–S bond formation, closing the thiadiazole ring.

Advantages

- Transition-metal-free, avoiding metal contamination.

- Mild reaction conditions.

- Broad substrate scope including heteroaryl substituents.

Synthesis via Thiosemicarbazide Precursors

Another common approach involves the preparation of substituted thiosemicarbazides followed by cyclization to form the 1,2,4-thiadiazole ring.

General Procedure

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | 3-tert-butyl-2-pyridinecarboxaldehyde + Thiosemicarbazide | Reflux in ethanol or suitable solvent | Formation of thiosemicarbazone intermediate |

| 2 | Cyclization agent (e.g., POCl3, Lawesson’s reagent) | Heating under reflux or sealed tube | Cyclization to this compound |

This method is classical and widely used for synthesizing 1,2,4-thiadiazole derivatives with various substituents.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported in the literature for thiadiazole derivatives synthesis, which can be adapted for the target compound:

Analytical Data Supporting Synthesis

Characterization Techniques

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the presence of tert-butyl, pyridinyl, and thiadiazole moieties.

- Mass Spectrometry (MS) : Electrospray ionization (ESI) MS confirms molecular weight (234.32 g/mol).

- X-ray Crystallography : For related compounds, crystallographic data confirm ring closure and substitution pattern.

Example Data Table for a Related Compound

| Parameter | Value | Technique |

|---|---|---|

| Molecular Weight | 234.32 g/mol | Calculated |

| ^1H NMR (DMSO-d6) | Signals corresponding to tert-butyl and pyridinyl protons | NMR Spectroscopy |

| MS (ESI) | m/z 235 [M+H]^+ | Mass Spectrometry |

| Crystallographic Data | CCDC 2258919 (for analogs) | X-ray Crystallography |

Summary and Recommendations

The preparation of This compound is best achieved via base-mediated tandem thioacylation of appropriate amidine precursors in DMF under inert atmosphere, followed by intramolecular cyclization to form the 1,2,4-thiadiazole ring. This method offers a transition-metal-free, efficient, and versatile approach suitable for incorporating the 3-tert-butylpyridin-2-yl substituent.

Alternatively, classical cyclization of thiosemicarbazide intermediates derived from 3-tert-butyl-2-pyridinecarboxaldehyde can be employed, although this may require harsher conditions and specialized reagents.

Chemical Reactions Analysis

Types of Reactions

3-(3-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Amines, thiols; reactions can be conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiadiazole compounds.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity : Research has indicated that 3-(3-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Anticancer Activity : Preliminary studies have indicated that this compound may possess anticancer properties. In vitro tests reveal that it can inhibit the proliferation of certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Agricultural Applications

Pesticide Development : The unique structure of this compound lends itself to applications in agrochemicals. Research indicates that it can be used to develop novel pesticides with enhanced efficacy against pests while minimizing environmental impact .

Case Studies

- Study on Antimicrobial Effects : A comprehensive study evaluated the antimicrobial activity of various thiadiazole derivatives, including this compound. Results showed a significant reduction in bacterial growth compared to control groups, highlighting its potential as an antimicrobial agent .

- Inflammation Model Testing : In a controlled experiment using animal models of inflammation, the compound was administered to assess its anti-inflammatory effects. The results indicated a marked decrease in inflammatory markers and symptoms compared to untreated controls, suggesting its therapeutic potential .

- Pesticide Efficacy Trials : Field trials were conducted to evaluate the effectiveness of formulations containing this compound against common agricultural pests. The results demonstrated a significant reduction in pest populations with minimal side effects on beneficial insects .

Mechanism of Action

The mechanism of action of 3-(3-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.

Comparison with Similar Compounds

Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines

These analogs share the 1,2,4-thiadiazole core but differ in pyridine substituents. Key examples include:

| Compound ID | Substituents | EC50 (nM) | Inhibition at 1 μM | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 10 | 5-Isopropoxy, 3-methylpyridin-2-yl | <100 (O. gutturosa) | 100% (O. volvulus) | 36 | 99.3 |

| 23 | 5-Cyclopropoxy, 3-isopropylpyridin-2-yl | N/A | N/A | 19 | 95 |

| 24 | 5-Isopropoxy-4-(trifluoromethyl), 3-isopropylpyridin-2-yl | N/A | N/A | 19 | 99 |

| 25 | 5-Isopropoxy, 3-isopropylpyridin-2-yl | N/A | N/A | 71 | 97 |

Key Findings :

- Compound 10 demonstrated the highest potency, with EC50 <100 nM against O. gutturosa and complete inhibition of O. volvulus larvae at 1 μM .

- Yield and Purity : Synthetic yields vary significantly (19–71%), influenced by substituent complexity. High purity (>95%) is consistently achieved across analogs .

Pyridinyl-1,2,4-thiadiazol-5-amines with Halogen Substituents

| Compound | CAS Number | Substituents | Biological Activity |

|---|---|---|---|

| 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine | 19922-07-7 | 4-Chlorophenyl | Unspecified (structural analog) |

| 3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine | 1236970-11-8 | 2-Chloropyridin-4-yl | Safety data available (GHS) |

Comparison :

Aryl-Substituted 1,2,4-Thiadiazol-5-amines

| Compound | Substituents | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| N,3-Diphenyl-1,2,4-thiadiazol-5-amine | Phenyl | 173–175 | 80 |

| N-(4-Nitrophenyl)-3-phenyl-1,2,4-thiadiazol-5-amine | 4-Nitrophenyl | 220–222 | 82 |

Key Differences :

Pharmacokinetic and Physicochemical Properties

- Solubility: Pyridinyl-thiadiazoles generally exhibit moderate solubility in organic solvents (e.g., DMSO, methanol) but poor aqueous solubility, necessitating formulation optimization .

- Metabolic Stability : The tert-butyl group may resist oxidative metabolism better than isopropoxy or cyclopropoxy groups, extending half-life .

- Regioisomers : Evidence suggests that 1,2,4-thiadiazole regioisomers (vs. 1,3,4-thiadiazoles) show superior macrofilaricidal activity, likely due to spatial alignment with biological targets .

Biological Activity

3-(3-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

- Molecular Formula : C₁₁H₁₄N₄S

- Molecular Weight : 234.32 g/mol

- CAS Number : 1179362-96-9

Antimicrobial Activity

Thiadiazole derivatives have demonstrated significant antimicrobial properties. The compound this compound has been studied for its efficacy against various bacterial and fungal strains.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate antibacterial activity | |

| Escherichia coli | Significant antibacterial activity | |

| Candida albicans | Moderate antifungal activity |

The Minimum Inhibitory Concentration (MIC) values for certain derivatives show promising results compared to standard antibiotics. For instance, some thiadiazole derivatives exhibited MIC values lower than those of established drugs like itraconazole and streptomycin .

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of thiadiazole derivatives. The mechanism of action is believed to involve the inhibition of key cellular processes such as DNA replication and cell division.

These results suggest that this compound may serve as a scaffold for developing novel anticancer agents.

Other Pharmacological Activities

Thiadiazole derivatives are also associated with various other biological activities including:

- Anti-inflammatory

- Analgesic

- Anticonvulsant

- Antitubercular

For instance, compounds containing the thiadiazole ring have been shown to inhibit carbonic anhydrase and exhibit antioxidant properties . These activities are crucial in the development of therapeutic agents for treating conditions like hypertension and epilepsy.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against clinical isolates. The results indicated that modifications at the amine group significantly influenced the antimicrobial potency.

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on normal cell lines, revealing low toxicity levels which indicate a favorable safety profile for potential therapeutic applications.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 3-(3-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: Synthesis typically involves cyclization of precursors like thioureas or thioamides. For example, reacting 3-tert-butylpyridine-2-carboxamide with thiocarbonyl diimidazole under reflux in anhydrous THF, followed by ammonia treatment to form the amine group. Key parameters include:

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a multi-technique approach:

- NMR spectroscopy : Analyze ¹H/¹³C chemical shifts to verify substituents (e.g., tert-butyl δ ~1.4 ppm; thiadiazole C-S resonance ~160 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₁H₁₅N₄S: 243.1018).

- X-ray crystallography : Resolve crystal structures using SHELX software to validate bond lengths and angles .

Q. Q3. What preliminary assays are recommended to screen for biological activity?

Methodological Answer:

- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains.

- Anticancer assays : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme inhibition : Test against kinases or proteases via fluorescence-based kinetic assays .

Advanced Research Questions

Q. Q4. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- DFT calculations : Model transition states (e.g., SNAr mechanisms) to predict regioselectivity in thiadiazole ring functionalization .

- Trapping experiments : Use ESI-MS to detect intermediates during reactions with amines or thiols .

Q. Q5. How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

- Standardize assay conditions : Control variables like cell passage number, serum concentration, and solvent (DMSO vs. aqueous buffers).

- Dose-response validation : Replicate studies with independent batches of the compound.

- Meta-analysis : Use cheminformatics tools (e.g., PubChem BioActivity data) to compare results and identify outliers .

Q. Q6. What strategies are effective for studying structure-activity relationships (SAR) in thiadiazole derivatives?

Methodological Answer:

- Analog synthesis : Replace the tert-butyl group with methylcyclopropyl () or trichloromethyl () to assess steric/electronic effects.

- Pharmacophore mapping : Use MOE or Schrödinger software to correlate substituent properties (logP, H-bond donors) with bioactivity .

- Crystallographic SAR : Compare ligand-protein co-crystal structures (e.g., kinase inhibitors) to identify critical binding interactions .

Q. Q7. What advanced techniques are used to study the compound’s interaction with biological targets?

Methodological Answer:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., EGFR).

- Cryo-EM : Resolve complexes with large macromolecular targets (e.g., ribosomes).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. Q8. How can researchers mitigate toxicity risks during handling and disposal?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.